3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride is a chemical compound characterized by its unique spiro structure, which combines a benzopyran moiety with a pyrrolidine ring. This compound is recognized for its versatile physical and chemical properties, making it valuable in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is and it has been assigned the CAS number 1047656-03-0.
The compound is typically synthesized in laboratory settings using specific chemical reactions involving chromane derivatives and pyrrolidine. While industrial production methods are not extensively documented, laboratory procedures serve as the foundation for potential scaling up in production.
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride falls under the classification of spirocyclic compounds. These compounds are known for their unique structural characteristics that involve two or more rings sharing a single atom. This particular compound is also categorized as a heterocyclic compound due to the presence of nitrogen in its pyrrolidine ring.
The synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride typically involves the following steps:
The synthesis can be conducted under reflux conditions to ensure complete reaction and formation of the spiro compound. Common solvents include methanol or dichloromethane, while catalysts may vary depending on the specific reaction conditions employed .
The molecular structure of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride features a spiro connection between a benzopyran and a pyrrolidine. This unique arrangement imparts distinct chemical properties that are significant for its biological activity.
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The reactions are typically conducted under controlled temperature and pressure to ensure desired outcomes.
The mechanism of action for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride involves interactions with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity or bind to receptors, thereby influencing various biochemical pathways. Research indicates potential therapeutic applications due to its ability to affect cellular processes positively .
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity and purity .
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride has numerous applications across different scientific fields:
This compound's diverse applications highlight its significance in both academic research and industrial contexts.
Cascade Michael/cyclization reactions provide an efficient strategy for constructing the complex spirocyclic architecture of 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine] derivatives. This one-pot methodology employs 3-aminoindolin-2-ones as nucleophiles that undergo Michael addition with enones/enals, followed by spontaneous intramolecular cyclization. The reaction proceeds via initial formation of a covalent bond between the nucleophilic amine and the β-carbon of the α,β-unsaturated carbonyl system, generating a zwitterionic intermediate that subsequently undergoes ring closure through nucleophilic attack on the carbonyl carbon. This tandem process efficiently assembles the spiro[pyrrol-3,2'-oxindole] core characteristic of these compounds with formation of two new bonds and one stereogenic center in a single synthetic operation. The reaction demonstrates excellent functional group tolerance, accommodating diverse electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., nitro, halo) substituents on the enone aryl ring, yielding spirocycles in 71-97% isolated yields after short reaction times (typically 1-12 hours) [6].
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) serves as a highly efficient organocatalyst for the tandem Michael/cyclization process, demonstrating dual functionality in these transformations. First, DBU acts as a Brønsted base that deprotonates the hydrochloride salt of 3-aminoindolin-2-ones (pKa ~8-10), generating the free nucleophilic amine required for the Michael addition. Second, it facilitates the subsequent intramolecular cyclization through general base catalysis by deprotonating the incipient ammonium species formed after Michael addition, thereby generating the nucleophilic amine for ring closure. Systematic optimization revealed that 2.5 equivalents of DBU provided optimal catalytic performance, with lower equivalents (1.0-2.0 equiv) resulting in incomplete reaction and higher equivalents (3.0 equiv) offering no additional benefit. The catalyst loading directly impacts both reaction rate and yield due to its critical role in both reaction stages [6].
Table 1: Solvent Screening for DBU-Catalyzed Spirocycle Formation
Solvent | Reaction Time (h) | Yield (%) | Reaction Temperature (°C) |
---|---|---|---|
Ethylene Glycol | 1 | 97 | 100 |
Ethanol | 12 | 92 | 60 |
Methanol | 12 | 87 | 60 |
Acetonitrile | 12 | 65 | 60 |
Tetrahydrofuran | 12 | 58 | 60 |
Toluene | 12 | 42 | 60 |
Chloroform | 12 | 38 | 60 |
Solid-phase parallel synthesis enables high-throughput production of structurally diverse 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine] analogs for drug discovery applications. Park and colleagues pioneered this approach using (4-methoxyphenyl)-diisopropylsilylpropyl polystyrene resin as the solid support. The methodology involves sequential functionalization: 1) Activation of the resin with trifluoromethanesulfonic acid (TfOH); 2) Immobilization of vinyl bromide/triflate intermediates derived from chromanone precursors; 3) Palladium-mediated Suzuki coupling with diverse aryl/heteroaryl boronic acids to introduce structural diversity; and 4) Cleavage from the resin using HF/pyridine followed by quenching with trimethylsilylethanol. This approach achieved impressive library diversity with 96 distinct 3-substituted analogs synthesized on 5-10 mg scale (average purity: 86%) and 144 4-substituted analogs on 10-20 mg scale (average purity: 87%). The resin loading level reached approximately 0.9 mmol/g, demonstrating efficient solid-phase functionalization. The synthetic strategy benefits from excellent reproducibility across multiple reaction vessels and straightforward purification via simple filtration techniques, making it ideal for generating large compound collections for high-throughput screening [4].
Table 2: Chromanone Precursors for Solid-Phase Synthesis
Chromanone Type | R¹ Substituent | R² Substituent | Representative Derivatives |
---|---|---|---|
2a | H | Methyl | 3-Arylbenzopyrans |
2b | Methoxy | Methyl | 6-Methoxy substituted analogs |
2c | Dimethoxy | Methyl | 6,7-Dimethoxy derivatives |
2d | Methylenedioxy | Methyl | Fused dioxybenzopyrans |
2e | H | -(CH₂)₄- | Tetrahydrochromeno[4,3-b]pyrroles |
2f | Methoxy | -(CH₂)₄- | Methoxy-tetrahydrochromeno derivatives |
Comprehensive optimization of reaction parameters significantly enhanced the efficiency of spirocycle formation. Solvent screening revealed ethylene glycol as optimal, providing 97% yield due to its high polarity (ε = 37.7), elevated boiling point (197°C), and ability to stabilize polar transition states through hydrogen bonding. Protic solvents (ethanol, methanol) outperformed aprotic solvents (acetonitrile, THF, toluene, chloroform), underscoring the importance of hydrogen-bonding capability in facilitating both Michael addition and cyclization steps. Temperature optimization demonstrated a strong kinetic acceleration at elevated temperatures, with 100°C providing complete conversion within 1 hour compared to 12 hours at 60°C. Higher temperatures (120°C) offered no additional yield improvement while increasing decomposition byproducts. The temperature dependence followed a non-linear relationship, with a dramatic increase in reaction rate observed between 80-100°C, consistent with an Arrhenius-type activation energy barrier. These optimized conditions (ethylene glycol, 100°C, 2.5 equiv DBU) represent a green chemistry approach by eliminating toxic co-solvents and catalysts while maintaining high efficiency [6].
Table 3: Temperature Optimization for Spirocycle Synthesis
Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts Observed |
---|---|---|---|
60 | 12 | 87 | <5% |
80 | 6 | 91 | <5% |
100 | 1 | 97 | <5% |
120 | 1 | 94 | 8-10% |
Structural comparison of pyrrolidine and piperidine spiro-analogs reveals significant biological implications stemming from ring size differences. Pyrrolidine-containing spirocycles (5-membered) demonstrate superior antibacterial potency against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens compared to their piperidine counterparts (6-membered). Molecular docking studies against bacterial DNA gyrase (PDBID:1KZN for E. coli, 3G7B for S. aureus) reveal enhanced binding affinity (-8.3 kcal/mol) for pyrrolidine derivatives versus piperidine analogs (-7.6 to -7.9 kcal/mol). This enhanced affinity originates from the distinct conformational profiles: pyrrolidine's smaller ring size (bond angles ~105°) creates greater ring puckering and spatial compression, optimally positioning pharmacophores for interactions with key residues (Asp73, Asn46, Ala47) in the DNA gyrase ATP-binding pocket. Additionally, pyrrolidine's reduced rotatable bond count (n=1 vs. n=2 in piperidine) decreases the entropic penalty upon binding. Physicochemical profiling further highlights advantages: pyrrolidine analogs exhibit lower logP (0.459 vs. 0.892 for piperidine), increased aqueous solubility (LogS: 0.854 vs. 0.621), and optimal polar surface area (PSA: 16.46 Ų vs. 14.83 Ų), collectively improving drug-likeness parameters. These differences translate to improved MIC values (6.25 µg/mL vs. 12.5-25 µg/mL) for pyrrolidine derivatives against clinically relevant bacterial strains [7] [8].
Table 4: Comparative Analysis of Spirocyclic Scaffolds
Parameter | Pyrrolidine (5-membered) | Piperidine (6-membered) | Biological Significance |
---|---|---|---|
Ring Conformation | Envelope/C-twist | Chair/boat | Enhanced target complementarity |
Rotatable Bonds | 1 | 2 | Reduced entropic penalty |
DNA Gyrase Binding Affinity | -8.3 kcal/mol | -7.8 kcal/mol | Improved inhibition |
MIC Value Range | 6.25-12.5 µg/mL | 12.5-25 µg/mL | Enhanced antibacterial potency |
logP | 0.459 | 0.892 | Improved solubility |
PSA | 16.46 Ų | 14.83 Ų | Optimal membrane permeability |
Synthetic Versatility | High (multiple routes) | Moderate | Greater library diversity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: